Physicochemical Comparison: Predicted LogP and pKa of (Benzyloxy)(butyl)amine
For procurement decisions, the predicted lipophilicity (LogP) and basicity (pKa) of (Benzyloxy)(butyl)amine provide a baseline for comparing its behavior to other N-substituted hydroxylamines. The LogP value of 2.77 indicates moderate lipophilicity, which can influence solubility and membrane permeability. The predicted pKa of 4.43 suggests a weakly basic amine center. These computed values offer a framework for assessing the compound's suitability relative to analogs with different N-alkyl chains .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.77 |
| Comparator Or Baseline | N-(1-benzyl-butyl)-hydroxylamine: LogP = 2.7675 |
| Quantified Difference | Difference of ~0.0025 |
| Conditions | Predicted/computed value (source: ChemSrc) |
Why This Matters
Lipophilicity is a key determinant of a compound's behavior in biological assays and its suitability as a building block for further derivatization, guiding selection for specific research applications.
